Enhanced Polymer Molar Mass in Radical Copolymerization with Ethylene
In radical copolymerization with ethylene, the pinacol ester of prop-1-en-2-ylboronic acid (IPBpin) yields copolymers with significantly higher molar masses than the analogous vinylboronic acid derivative (VBpin) [1]. This demonstrates the impact of α-methyl substitution on monomer reactivity and the final polymer properties.
| Evidence Dimension | Polymer molar mass (Mn) |
|---|---|
| Target Compound Data | IPBpin (isopropenylboronic acid pinacol ester) |
| Comparator Or Baseline | VBpin (vinylboronic acid pinacol ester) |
| Quantified Difference | Higher molar mass (Mn) achieved with IPBpin |
| Conditions | Radical copolymerization with ethylene under high-pressure conditions. |
Why This Matters
Procurement of the isopropenyl monomer is critical for achieving the desired polymer properties, as the unsubstituted vinyl analog fails to produce material of comparable quality.
- [1] Kanazawa, T., Posenato, T., Norsic, S., Nishikawa, T., Ouchi, M., Raynaud, J., & D'Agosto, F. (2025). Synthesis of Hydroxy-Functionalized Polyethylene via Radical Copolymerization of Ethylene with Alkenyl Boronate and Post-Polymerization Oxidation. Angewandte Chemie (International ed. in English), e202518871. View Source
